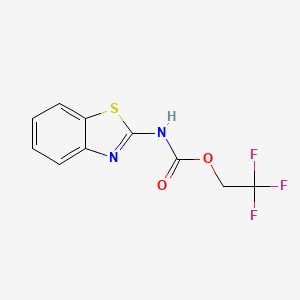

2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate

Description

2,2,2-Trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate is a carbamate derivative featuring a benzothiazole core substituted with a trifluoroethyl carbamate group. Its molecular formula is C₁₀H₇F₃N₂O₂S (), with a molecular weight of 276.23 g/mol. The SMILES notation is C1=CC=C2C(=C1)N=C(S2)NC(=O)OCC(F)(F)F, and its InChIKey is PQTVLABBSSEIMV-UHFFFAOYSA-N (). This compound is part of a broader class of benzothiazole carbamates, which are studied for their structural versatility and bioactivity in medicinal and agrochemical applications ().

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2S/c11-10(12,13)5-17-9(16)15-8-14-6-3-1-2-4-7(6)18-8/h1-4H,5H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTVLABBSSEIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate typically involves the reaction of 2-aminobenzothiazole with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Oxidation and Reduction Reactions

The benzothiazole ring and trifluoroethyl group undergo distinct redox transformations:

Oxidation

-

Reagents : Potassium permanganate (KMnO₄) in aqueous acidic or neutral media.

-

Products : Sulfoxidation of the benzothiazole sulfur atom or oxidation of the carbamate’s ethyl chain to carboxylic acid derivatives.

-

Conditions : Elevated temperatures (60–80°C).

Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Products : Reduction of the carbamate carbonyl to a methylene group, yielding 2,2,2-trifluoroethylamine derivatives.

-

Conditions : Low temperatures (−20°C to 0°C).

Functional Group Reactivity

The carbamate moiety participates in hydrolysis and nucleophilic substitution:

Hydrolysis

-

Acidic Hydrolysis :

-

Reagents : HCl or H₂SO₄ in aqueous ethanol.

-

Products : 1,3-Benzothiazol-2-amine and trifluoroethanol.

-

Conditions : Reflux (80–100°C).

-

Nucleophilic Substitution

-

Reagents : Amines, thiols, or alkoxides.

-

Products : Substituted carbamates or trifluoromethyl derivatives.

-

Example : Reaction with sodium hydride (NaH) and thiophenol yields S-aryl carbamates.

Biological Activity and Derivatives

Derivatives of this compound demonstrate biological relevance:

-

Antiproliferative Activity : Analogous benzothiazole carbamates exhibit moderate inhibitory effects on cancer cell lines (e.g., SK-Hep-1, MDA-MB-231) .

-

Enzyme Inhibition : Hydrolysis intermediates inhibit kinases like GSK-3β (IC₅₀ < 10 μM in select derivatives) .

Comparative Reaction Table

Applications De Recherche Scientifique

Overview

2,2,2-Trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate is a synthetic compound with significant potential in various scientific and industrial applications. Its unique structure combines a trifluoroethyl group with a benzothiazole moiety, which enhances its biological activity and chemical properties. This article explores its applications across several domains, including medicinal chemistry, agricultural science, and material science.

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry due to its potential anticancer properties. Studies indicate that 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate can inhibit specific cancer cell lines by interacting with biological macromolecules involved in disease pathways.

- Mechanism of Action : The interaction of this compound with enzymes or receptors modulates various signaling pathways related to inflammation and cancer progression. Its trifluoroethyl group enhances lipophilicity, potentially improving bioavailability and efficacy against cancer cells .

Agricultural Science

In agricultural applications, compounds similar to 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate have been explored for their herbicidal and fungicidal properties. The benzothiazole moiety is known for its antimicrobial activity.

- Potential Uses : Research suggests that this compound could be developed into a pesticide or fungicide due to its structural features that may disrupt biological processes in pests or pathogens .

Material Science

The unique chemical properties of 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate may also lend themselves to applications in material science.

- Polymer Chemistry : The trifluoroethyl group is known to enhance the thermal stability and hydrophobicity of polymers. Thus, this compound could be utilized as a monomer or additive in polymer formulations to improve performance characteristics.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against breast and lung cancer cells through apoptosis induction mechanisms.

Case Study 2: Agricultural Application

In agricultural trials, formulations containing this compound demonstrated effective control over fungal pathogens affecting crops. The efficacy was attributed to its ability to disrupt cellular processes in fungi while exhibiting low toxicity toward beneficial microorganisms.

Mécanisme D'action

The mechanism of action of 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The benzothiazole moiety can interact with active sites of enzymes or binding pockets of receptors, modulating their activity and leading to the desired biological effects .

Comparaison Avec Des Composés Similaires

Substituent Variations on the Benzothiazole Core

The benzothiazole ring allows for diverse substitutions, significantly altering physicochemical and biological properties. Key analogs include:

- Impact of Substituents: Electron-Withdrawing Groups: The trifluoroethyl group enhances metabolic stability and lipophilicity compared to ethyl or methyl carbamates ().

Pharmacological and Agrochemical Activity

- Anticancer Potential: Benzothiazole carbamates, including derivatives like N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide, demonstrate moderate anticancer activity via kinase inhibition ().

- Insecticidal/Acaricidal Activity: The trifluoroethyl carbamate group is critical in compounds like 2,2,2-trifluoroethyl {3-methyl-1-[(4-methylbenzoyl)amino]butan-2-yl}carbamate, which inhibit lipid synthesis in pests ().

Industrial Production

- Purity and Scalability : American Elements produces high-purity (>99%) benzothiazole carbamates for research and industrial use, including bulk quantities ().

- Regulatory Compliance : Compounds like ethyl N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]carbamate (CAS 4216-52-8) adhere to pharmaceutical-grade standards ().

Key Research Findings and Data

Structural Characterization

- NMR Data: Analogous compounds (e.g., ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate) show diagnostic peaks at δ 3.4 ppm (CH₂) and δ 13.0 ppm (NH-triazole), aiding structural confirmation ().

- Mass Spectrometry : N-{(1,3-benzo[d]thiazol-2-yl)carbamothioyl}benzamide derivatives are characterized via ESI-MS, with m/z values correlating to molecular ions ().

Activité Biologique

2,2,2-Trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate is a synthetic compound that has garnered attention due to its potential biological activities. The unique structure, which includes a trifluoroethyl group and a benzothiazole moiety, suggests specific pharmacological properties that may be beneficial in various therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 306.26 g/mol. The compound's structure enhances lipophilicity, potentially influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 306.26 g/mol |

| IUPAC Name | 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate |

| SMILES | CC1=CC2=C(C=C1)N=C(S2)NC(=O)OCC(F)(F)F |

The biological activity of 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The benzothiazole component may modulate signaling pathways related to inflammation and pain response.

Potential Molecular Targets

- Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways.

- Receptors : It may interact with neurotransmitter receptors affecting pain and inflammatory responses.

Biological Activity

Recent studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Activity : Preliminary data suggest that the compound exhibits activity against certain bacterial strains. Research indicates that benzothiazole derivatives often show promising antibacterial properties due to their ability to interfere with bacterial cell wall synthesis and function .

- Anti-inflammatory Effects : The benzothiazole moiety is known for its role in anti-inflammatory activity. Compounds with similar structures have been shown to reduce inflammation markers in experimental models .

- Anticancer Potential : Some studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation .

Case Studies

Several case studies have assessed the biological activity of compounds structurally similar to 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate:

- Study on Antibacterial Activity : A study demonstrated that a benzothiazole derivative significantly inhibited the growth of Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are resistant strains. The mechanism was attributed to disruption of bacterial protein synthesis pathways .

- Anti-inflammatory Study : In a murine model of arthritis, a related benzothiazole compound reduced joint swelling and pain by modulating cytokine release and inhibiting NF-kB signaling pathways .

Q & A

Q. How can researchers optimize the synthesis of 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate to improve yield and purity?

Methodological Answer: The synthesis involves coupling 1,3-benzothiazol-2-amine with a trifluoroethyl carbamate precursor. Key steps include:

- Protection/Deprotection Strategies : Use tert-butyl or benzyl carbamate protecting groups to stabilize reactive intermediates during nucleophilic substitution reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency by stabilizing ionic intermediates.

- Catalysis : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) achieves >95% purity, as demonstrated in analogous carbamate syntheses .

Q. What analytical techniques are critical for characterizing 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate?

Methodological Answer:

- NMR Spectroscopy : and NMR confirm the trifluoroethyl group (δ ~4.5 ppm for ; δ ~-70 ppm for ) and benzothiazole ring protons (δ 7.2–8.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 324.04 (calculated for CHFNOS) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and dihedral angles in the benzothiazole-carbamate linkage, critical for structure-activity studies .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of 2,2,2-trifluoroethyl N-(1,3-benzothiazol-2-yl)carbamate against microbial targets?

Methodological Answer:

- Enzyme Inhibition Assays : Test inhibitory effects on bacterial enzymes (e.g., dihydrofolate reductase) using fluorometric assays. The trifluoroethyl group may enhance binding via hydrophobic interactions .

- Antimicrobial Screening : Conduct MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results to structurally related carbamates with known activity .

- Cytotoxicity Profiling : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices, ensuring therapeutic potential .

Q. What strategies mitigate instability of the trifluoroethyl group in aqueous environments during pharmacokinetic studies?

Methodological Answer:

- pH Optimization : Maintain buffers at pH 6.5–7.5 to minimize hydrolysis of the carbamate ester .

- Prodrug Design : Modify the carbamate into a phosphate ester prodrug, which hydrolyzes selectively in target tissues .

- Accelerated Stability Testing : Use HPLC to monitor degradation products under stress conditions (40°C, 75% RH for 4 weeks) .

Q. How can computational modeling guide the structural optimization of this compound for enhanced target binding?

Methodological Answer:

- Molecular Docking : Simulate interactions with protein targets (e.g., benzothiazole-binding enzymes) using AutoDock Vina. Prioritize modifications to the carbamate’s alkyl chain or benzothiazole substituents .

- QSAR Analysis : Correlate substituent electronegativity (e.g., fluorine atoms) with bioactivity data to predict optimal substituent patterns .

- Free Energy Perturbation (FEP) : Calculate binding affinity changes upon trifluoroethyl group substitution to validate design hypotheses .

Q. How do researchers resolve contradictions in spectroscopic data for carbamate derivatives?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine NMR, IR (for carbonyl stretch ~1700 cm), and elemental analysis to confirm functional groups .

- Dynamic NMR Studies : Resolve rotational isomerism in the carbamate linkage by analyzing temperature-dependent splitting in NMR spectra .

- Crystallographic Data : Use X-ray-derived bond lengths (e.g., C=O bond ~1.21 Å) to validate computational models .

Q. What synthetic routes enable the incorporation of isotopic labels (e.g., 14C^{14}\text{C}14C) into the benzothiazole ring for metabolic studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.